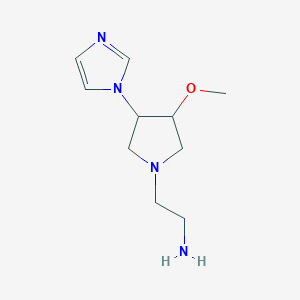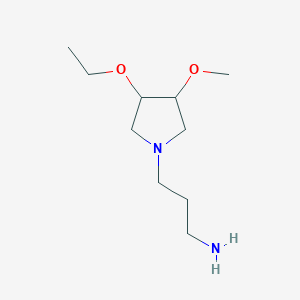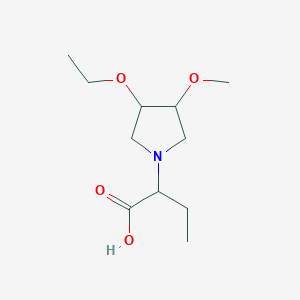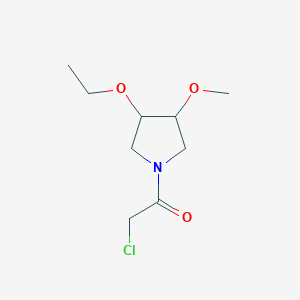![molecular formula C9H17NO B1478234 (2-Azaspiro[4.4]nonan-4-yl)methanol CAS No. 2090186-68-6](/img/structure/B1478234.png)
(2-Azaspiro[4.4]nonan-4-yl)methanol
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “(2-Azaspiro[4.4]nonan-4-yl)methanol” is 1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Azaspiro[4.4]nonan-4-yl)methanol” has a molecular weight of 155.24 . It is a powder at room temperature .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
A pivotal aspect of the research involving (2-Azaspiro[4.4]nonan-4-yl)methanol is its role in chemical synthesis and the formation of various derivatives. Studies have demonstrated processes like acid-catalyzed hydrolysis and acylation of imino groups in specific isomers, which led to the formation of distinct derivatives. For instance, the hydrolysis of 3,4-dialkyl-substituted compounds under mild conditions resulted in the formation of specific carbonitriles, and their acylation afforded N-(8-amino-9-cyano-6-morpholin-4-yl-2-oxa-7-azaspiro-[4.4]nona-3,6,8-trien-1-ylidene)acetamides (Belikov et al., 2013). Additionally, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate led to the production of new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, showcasing the chemical's role in yielding previously unknown compounds (Attanasi et al., 2001).
Pharmacological Research
The compound has been a cornerstone in pharmacological research, especially concerning anticonvulsant properties. N-phenylamino derivatives of 2-azaspiro[4.4]nonane and related compounds have been synthesized and tested for their anticonvulsant activity in various models. Research has identified specific derivatives with potent inhibitory effects on seizures, highlighting the compound's relevance in pharmacological contexts (Obniska & Kamiński, 2006).
Material Science and Synthesis of Novel Compounds
The compound's versatility extends to material science and the synthesis of novel compounds. For example, Mn(III)-based reactions involving 2-oxa-7-azaspiro[4.4]nonane-8,9-diones resulted in good yields, demonstrating the compound's potential in material synthesis and its contribution to creating new chemical entities (Huynh et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-azaspiro[4.4]nonan-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-8-5-10-7-9(8)3-1-2-4-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBIUNQSSLVWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azaspiro[4.4]nonan-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















